molecular formula C14H21NO3 B136867 (R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol CAS No. 142976-45-2

(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol

Cat. No. B136867
M. Wt: 251.32 g/mol
InChI Key: NOKHNYXMHMHPQS-LKFCYVNXSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis and Configuration Analysis : Research has demonstrated methods for synthesizing various derivatives of the compound and analyzing their configuration. This includes studies on their synthesis from related compounds and analyzing their stereochemistry using techniques like rotatory dispersion studies (Brossi & Burkhardt, 1961).

  • Enantioselective Synthesis : Studies have focused on the enantioselective synthesis of isoquinoline alkaloids using this compound as a precursor. These methods have been shown to be versatile for the asymmetric synthesis of various alkaloids (Czarnocki, Maclean, & Szarek, 2010).

Structural Analysis and Chemical Properties

  • Structure Determination : Detailed structural analysis of derivatives has been conducted, including studies on the crystal structure and molecular conformation. This has provided insights into the physical and chemical properties of these compounds (Kant, Goswami, Yadava, Padmanabhan, & Banerjee, 1993).

  • Conformational Analysis : Research has also been conducted on the conformational analysis of stereoisomeric derivatives, providing valuable information on the molecular dynamics and interactions of these compounds (Lázár, Fülöp, Dombi, Bernáth, Argay, & Kălmăn, 1990).

Applications in Pharmacology and Medicinal Chemistry

  • Potential Therapeutic Applications : Some studies have explored the potential therapeutic applications of these compounds. For example, derivatives have been investigated for their analgesic and anti-inflammatory effects, demonstrating promising results in this area (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).

  • Drug Development and Synthesis : Research has also focused on the synthesis of novel compounds for drug development, including studies on their pharmacological activities and potential as drug candidates (Abate et al., 2011).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult scientific literature or databases. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKHNYXMHMHPQS-LKFCYVNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol

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